molecular formula C12H14O2 B14586437 Methyl (1R)-1-methyl-2,3-dihydro-1H-indene-1-carboxylate CAS No. 61192-00-5

Methyl (1R)-1-methyl-2,3-dihydro-1H-indene-1-carboxylate

Cat. No.: B14586437
CAS No.: 61192-00-5
M. Wt: 190.24 g/mol
InChI Key: IIXJEMQUTTYDLT-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1R)-1-methyl-2,3-dihydro-1H-indene-1-carboxylate is an organic compound that belongs to the class of indene derivatives This compound is characterized by its unique structure, which includes a methyl group attached to the indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R)-1-methyl-2,3-dihydro-1H-indene-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with methanol. One common method includes the use of a catalyst such as sulfuric acid to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification process. The reaction mixture is typically heated to maintain the reflux conditions, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R)-1-methyl-2,3-dihydro-1H-indene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used in these reactions.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl (1R)-1-methyl-2,3-dihydro-1H-indene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (1R)-1-methyl-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the electronic and steric effects of the indene ring system.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexanol
  • Methyl 4,6-O-[(1R)-1-carboxyethylidene]-beta-D-galactopyranoside

Uniqueness

Methyl (1R)-1-methyl-2,3-dihydro-1H-indene-1-carboxylate is unique due to its indene ring system, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Properties

CAS No.

61192-00-5

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

methyl (1R)-1-methyl-2,3-dihydroindene-1-carboxylate

InChI

InChI=1S/C12H14O2/c1-12(11(13)14-2)8-7-9-5-3-4-6-10(9)12/h3-6H,7-8H2,1-2H3/t12-/m1/s1

InChI Key

IIXJEMQUTTYDLT-GFCCVEGCSA-N

Isomeric SMILES

C[C@]1(CCC2=CC=CC=C21)C(=O)OC

Canonical SMILES

CC1(CCC2=CC=CC=C21)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.